Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate
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Overview
Description
Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate is an organic compound with a complex structure, featuring a benzyl group, a carbamate group, and a methoxy(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbamate Group: This can be achieved by reacting benzyl chloroformate with 4-aminobutyric acid under basic conditions.
Introduction of the Methoxy(methyl)amino Group: This step involves the reaction of the intermediate product with methoxy(methyl)amine in the presence of a suitable catalyst.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-aminobutylcarbamate: Lacks the methoxy(methyl)amino group, making it less versatile in certain reactions.
Methoxy(methyl)amino-4-oxobutylcarbamate: Lacks the benzyl group, affecting its overall reactivity and applications.
Uniqueness
Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both the benzyl and methoxy(methyl)amino groups allows for a broader range of chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-16(19-2)13(17)9-6-10-15-14(18)20-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWKUIRGZVVPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCNC(=O)OCC1=CC=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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